molecular formula C21H26N6OS B3774687 N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

Cat. No.: B3774687
M. Wt: 410.5 g/mol
InChI Key: GXHGNVDKZRZMPC-UHFFFAOYSA-N
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Description

N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, a pyrazole ring, and a cyclopentanecarboxamide group

Properties

IUPAC Name

N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6OS/c28-21(16-3-1-2-4-16)23-20-7-10-22-27(20)17-8-11-26(12-9-17)14-15-5-6-18-19(13-15)25-29-24-18/h5-7,10,13,16-17H,1-4,8-9,11-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHGNVDKZRZMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the diazotization of 2-aminothiophenol with sodium nitrite in an acidic medium.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Construction of the Pyrazole Ring: Pyrazole rings are often synthesized through the condensation of hydrazines with 1,3-diketones.

    Coupling Reactions:

    Formation of the Cyclopentanecarboxamide Group: This involves the reaction of cyclopentanecarboxylic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole moiety.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the benzothiadiazole moiety.

    Reduction Products: Reduced forms of the nitro groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity. The piperidine and pyrazole rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: Shares the benzothiadiazole moiety but lacks the additional rings and functional groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings but different attached groups.

Uniqueness

N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is unique due to its combination of multiple functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

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